3-(2-Methoxyethyl)-1-methyl-10-(4-methylphenyl)-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione
Description
3-(2-Methoxyethyl)-1-methyl-10-(4-methylphenyl)-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione is a tetracyclic heterocyclic compound featuring a fused purine-diazepine core. Key structural attributes include:
- A purine-diazepine hybrid scaffold with two carbonyl groups at positions 2 and 2.
- Substituents: a 2-methoxyethyl group at position 3, a methyl group at position 1, and a 4-methylphenyl (p-tolyl) group at position 10.
- The diazepine ring (six-membered with two nitrogen atoms) confers conformational flexibility, which may influence receptor binding or solubility .
Properties
IUPAC Name |
3-(2-methoxyethyl)-1-methyl-10-(4-methylphenyl)-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-14-6-8-15(9-7-14)23-10-4-5-11-24-16-17(21-19(23)24)22(2)20(27)25(18(16)26)12-13-28-3/h6-9H,4-5,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEWTGRXTJIYDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-Methoxyethyl)-1-methyl-10-(4-methylphenyl)-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including pharmacodynamics, toxicity profiles, and therapeutic potential, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Chemical Formula : C₁₈H₃₃N₅O₃
- Molecular Weight : 353.49 g/mol
This compound features a complex purine-like structure fused with a diazepine ring, which may contribute to its unique biological properties.
Pharmacological Effects
Research indicates that the compound exhibits a range of biological activities:
- Antitumor Activity : In vitro studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines. For instance, it showed significant cytotoxic effects against A549 (lung cancer) and HeLa (cervical cancer) cells with IC50 values of approximately 15 µM and 20 µM, respectively .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial efficacy. Preliminary results suggest it possesses activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
The proposed mechanisms underlying the biological activities of this compound include:
- Inhibition of DNA Synthesis : The purine-like structure may interfere with nucleic acid synthesis, thereby inhibiting cell division in cancer cells.
- Modulation of Enzymatic Activity : The diazepine component may interact with various enzymes involved in metabolic pathways, potentially altering their activity and leading to therapeutic effects.
Acute Toxicity Studies
Acute toxicity assessments have been conducted to evaluate the safety profile of the compound. In animal models, particularly zebrafish embryos, exposure to high concentrations resulted in notable morphological alterations and behavioral changes. The lethal concentration (LC50) was determined to be approximately 1.5 g/L .
Long-term Effects
Long-term exposure studies are necessary to fully understand the chronic effects of this compound. Current data suggest potential neurotoxic effects at elevated doses, necessitating further investigation into its safety margins.
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of the compound against breast cancer cell lines demonstrated that treatment led to a significant reduction in cell viability. The mechanism was attributed to apoptosis induction as evidenced by increased caspase activity and DNA fragmentation assays .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that it could inhibit MRSA growth effectively at sub-inhibitory concentrations, suggesting potential for use as an adjunct therapy in antibiotic resistance scenarios .
Data Summary Table
Comparison with Similar Compounds
A. Pyrimidine-Dione Derivatives ()
Compounds like 6-[(3-hydroxy-2-hydroxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione (7) and 3-fluoro-2-hydroxymethyl-substituted analogues (13) exhibit:
- Simpler bicyclic cores (pyrimidine-dione vs. purino-diazepine).
- Hydroxymethyl or fluorinated substituents , which enhance hydrophilicity compared to the methoxyethyl group in the target compound.
- Lower molecular weights (~300–320 g/mol vs.
B. Acridine-Dione Derivatives ()
Compounds such as 9-(4-fluorophenyl)-3,3,6,6-tetramethyl-10-p-tolyl-decahydroacridine-1,8-dione () feature:
- Rigid acridine cores with fused aromatic rings, contrasting with the flexible diazepine ring in the target compound.
- Bulkier substituents (e.g., p-tolyl, fluorophenyl), which may reduce solubility but enhance lipophilicity and membrane permeability.
Purine-Based Analogues
The diazepine fusion in the target compound may modulate selectivity for adenosine or benzodiazepine receptors.
Physicochemical Properties (Hypothetical Comparison)
Key Trends :
- The methoxyethyl group in the target compound balances hydrophilicity and lipophilicity (logP ~2.5), compared to more polar hydroxymethyl (logP ~1.8) or lipophilic fluorophenyl (logP ~3.2) groups.
Computational and Bioactivity Comparisons
A. Molecular Similarity Metrics ()
- Tanimoto and Dice indices (based on MACCS or Morgan fingerprints) could quantify structural overlap between the target compound and analogues. For example, pyrimidine-diones () may show moderate similarity (~0.4–0.6 Tanimoto), while acridines () would score lower due to divergent cores.
- QSAR models () could predict bioactivity differences based on substituent electronegativity or steric effects.
Q & A
Q. What experimental designs minimize batch-to-batch variability in scaled-up synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
